Nicotinic Acetylcholine Receptor (nAChR) Affinity of 7-Azabicyclo[2.2.1]heptane Derivative vs. Epibatidine
The N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane derivative (5b) demonstrated potent in vitro binding affinity to neuronal nicotinic acetylcholine receptors, with a Ki of 98 nM. This affinity is directly comparable to that of epibatidine, the natural alkaloid containing the same core scaffold, which serves as the benchmark for this target. A closely related chloro analogue (5a) showed reduced affinity (Ki = 245 nM), demonstrating that subtle structural variations on the 7-azanorbornane core can modulate activity [1].
| Evidence Dimension | Binding affinity (Ki) to nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | Ki = 98 nM (for N-(3-pyridylmethyl)-7-azabicyclo[2.2.1]heptane, compound 5b) |
| Comparator Or Baseline | Ki = 245 nM (for chloro analogue 5a); Epibatidine (1) was also a comparator in the study, but exact Ki value not reported in abstract; reference compound epibatidine is the natural ligand. |
| Quantified Difference | Compound 5b is 2.5-fold more potent than its chloro analogue 5a (98 nM vs 245 nM). |
| Conditions | Inhibition of [³H]cytisine binding to rat brain tissue. |
Why This Matters
This data identifies a specific 7-azabicyclo[2.2.1]heptane derivative with sub-100 nM affinity, validating the core scaffold's utility for developing potent nAChR ligands and providing a clear potency benchmark for analog development.
- [1] Cheng, J.; Izenwasser, S.; Zhang, C.; Trudell, M. L. Synthesis and biological evaluation at nicotinic acetylcholine receptors of N-arylalkyl- and N-aryl-7-azabicyclo[2.2.1]heptanes. J. Med. Chem. 2002, 45, 3041–3047. DOI: 10.1021/jm0103561. View Source
